5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid
Description
Introduction to Pyrrolopyridine Scaffold Systems
Historical Development of Pyrrolopyridine Chemistry
Pyrrolopyridines, first identified in natural alkaloids such as camptothecin (isolated from Camptotheca acuminata in the 1960s), gained prominence due to their antitumor and antiviral properties. Early synthetic efforts in the mid-20th century focused on replicating these natural frameworks, with seminal work by Wall and Wani highlighting the scaffold’s potential in topoisomerase inhibition. The 1970s–1980s saw advances in regioselective synthesis, enabling the systematic exploration of pyrrolopyridine isomers. Notably, the development of Buchwald-Hartwig amination and transition-metal-catalyzed cyclization methods in the 2000s revolutionized access to functionalized derivatives, including 6-azaindoles.
Classification of Pyrrolopyridine Isomers
Pyrrolopyridines exist as six structural isomers, differentiated by the position of the nitrogen atom in the fused pyridine ring (Figure 1):
- Pyrrolo[2,3-b]pyridine (4-azaindole)
- Pyrrolo[3,2-b]pyridine (5-azaindole)
- Pyrrolo[3,4-b]pyridine
- Pyrrolo[2,3-c]pyridine (6-azaindole)
- Pyrrolo[3,2-c]pyridine (7-azaindole)
- Pyrrolo[3,4-c]pyridine
The 6-azaindole system (pyrrolo[2,3-c]pyridine) is distinguished by nitrogen atoms at positions 1 and 3 of the pyridine ring, conferring distinct electronic properties compared to its isomers.
Table 1: Key Isomers of Pyrrolopyridine and Their Applications
6-Azaindole (Pyrrolo[2,3-c]Pyridine) Core Structure
The 6-azaindole system features a pyrrole ring fused to a pyridine moiety at positions 2 and 3, creating a bicyclic framework with two nitrogen atoms. This arrangement facilitates:
- Hydrogen-bonding interactions : The pyridine N-1 and pyrrole N-H serve as hydrogen bond donors/acceptors, critical for target binding.
- Electron-deficient character : The pyridine ring withdraws electron density, enhancing reactivity at the C-3 and C-5 positions.
- Planarity : The fused system adopts a planar conformation, enabling π-stacking interactions with aromatic residues in enzyme active sites.
Positional Functionalization Significance in Azaindoles
Functionalization at specific positions of the 6-azaindole scaffold profoundly influences physicochemical and pharmacological properties:
- C-3 Position : Introduction of carboxylic acid groups (e.g., 3-carboxylic acid) enhances water solubility and enables salt formation, improving bioavailability.
- C-5 Position : Methoxy substituents modulate electron density, affecting binding affinity and metabolic stability. The 5-methoxy group also sterically shields reactive sites from oxidative metabolism.
- N-1 Position : Alkylation or acylation can alter hydrogen-bonding capacity and membrane permeability.
Relevance of 5-Methoxy and 3-Carboxylic Acid Substituents
In 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, the substituents synergistically optimize drug-like properties:
- 5-Methoxy Group :
- 3-Carboxylic Acid :
Table 2: Effects of Substituents on 6-Azaindole Derivatives
| Substituent Position | Functional Group | Key Effects |
|---|---|---|
| C-3 | Carboxylic acid | ↑ Solubility, metal chelation, salt formation |
| C-5 | Methoxy | ↑ Metabolic stability, electron modulation |
| N-1 | Hydrogen | Hydrogen bonding with target residues |
Properties
IUPAC Name |
5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c1-14-8-2-5-6(9(12)13)3-10-7(5)4-11-8/h2-4,10H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKRYEIVZBIPUFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C(=C1)C(=CN2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Strategic Approaches to Pyrrolopyridine Core Assembly
Cyclization of Nitropyridine Precursors
Synthetic Routes to 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic Acid
Route 1: Ester Hydrolysis of Ethyl 5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Step 1: Synthesis of Ethyl Ester Intermediate
The ethyl ester precursor is synthesized via cyclocondensation of 4-methoxy-3-nitropyridine with ethyl acrylate under basic conditions. Hydrogenation over 10% Pd/C in ethanol reduces the nitro group, initiating cyclization to form the pyrrole ring. The ester group at position 3 is retained during this process, yielding ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate with an 85% yield.
Step 2: Saponification to Carboxylic Acid
The ester intermediate is treated with 2M NaOH in refluxing ethanol for 2 hours, followed by acidification with acetic acid to pH 4.0. This hydrolysis step affords the target carboxylic acid in 95% yield, with purity confirmed by $$^1$$H-NMR and IR spectroscopy.
Table 1: Reaction Conditions and Yields for Route 1
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclization | Pd/C, H$$_2$$, EtOH | RT, 12 h | 85% |
| Hydrolysis | NaOH, EtOH | Reflux, 2 h | 95% |
Route 2: Direct Carboxylation via Michael Addition
Step 1: Michael Adduct Formation
5-Methoxy-1H-pyrrolo[2,3-c]pyridine is treated with diethyl acetylenedicarboxylate in the presence of triethylamine, resulting in a Michael adduct at position 3. The reaction proceeds at 60°C for 6 hours, achieving 78% conversion.
Step 2: Decarboxylation and Acidification
Hydrolysis of the adduct with concentrated HCl under reflux removes the ester groups, yielding the carboxylic acid directly. This one-pot method simplifies purification but affords a lower yield (71%) due to side reactions.
Table 2: Comparative Analysis of Synthetic Routes
| Route | Advantages | Limitations | Yield |
|---|---|---|---|
| 1 | High yield, straightforward purification | Multi-step synthesis | 95% |
| 2 | One-pot procedure | Lower yield, byproduct formation | 71% |
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The $$^1$$H-NMR spectrum (500 MHz, CDCl$$3$$) of the ethyl ester intermediate exhibits a singlet at δ 3.92 ppm integrating for three protons, confirming the methoxy group at position 5. The pyrrole proton appears as a doublet at δ 6.74 ppm ($$J = 3.3$$ Hz), while the ethyl ester group resonates as a quartet at δ 4.30 ppm. Upon hydrolysis, the carboxylic acid proton is observed as a broad singlet at δ 12.1 ppm in DMSO-d$$6$$.
Infrared (IR) Spectroscopy
IR analysis of the final product shows a strong absorption band at 1708 cm$$^{-1}$$, characteristic of the carbonyl stretching vibration of the carboxylic acid group. The absence of ester carbonyl peaks (≈1735 cm$$^{-1}$$) confirms complete hydrolysis.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the methoxy group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-formyl-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid, while reduction can produce 5-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid .
Scientific Research Applications
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid and related pyrrolopyridine derivatives are summarized below:
Table 1: Comparative Analysis of Pyrrolopyridine Carboxylic Acid Derivatives
Key Observations:
Substituent Effects: Methoxy vs. Chloro: The methoxy group (electron-donating) enhances solubility and may improve binding to polar biological targets compared to the electron-withdrawing chloro substituent . Methyl vs.
Ring Isomerism :
- Pyrrolo[2,3-c]pyridine derivatives (e.g., target compound) differ from [2,3-b] isomers in nitrogen positioning, affecting electronic distribution and intermolecular interactions .
Synthetic Yields :
- Hydrolysis of ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (yield: 80%) is more efficient than for 5-chloro analogs (71%), likely due to steric hindrance or reactivity differences .
Applications: Chloro and methoxy derivatives are prioritized as intermediates in drug discovery (e.g., 5-HT1A receptor agonists, α1-adrenoreceptor blockers) . Unsubstituted analogs serve as foundational scaffolds for structural optimization .
Research Findings and Data
Physicochemical Properties :
Biological Relevance :
- Pyrrolo[2,3-c]pyridine-3-carboxylic acids are implicated in designing kinase inhibitors and GPCR modulators due to their planar aromatic systems and hydrogen-bonding capabilities .
Biological Activity
5-Methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid (CAS No. 17288-36-7) is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its pharmacological effects, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C₉H₈N₂O₃, with a molecular weight of approximately 192.18 g/mol. The compound features a pyrrole moiety fused with a pyridine ring, which is characteristic of many biologically active compounds.
Antimicrobial Activity
Research indicates that derivatives of pyrrolo[2,3-c]pyridines exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives possess activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) as low as 0.15 µM for some esters derived from this scaffold .
| Compound | MIC (µM) | Activity |
|---|---|---|
| Ester A | <0.15 | Antimycobacterial |
| Carboxylic Acid | 3.13 | Moderately active |
Antiviral Activity
Pyrrolo[2,3-c]pyridine derivatives have also been evaluated for their antiviral properties. In vitro studies demonstrated that these compounds could effectively inhibit respiratory syncytial virus (RSV) replication, showcasing their potential as antiviral agents .
Anticancer Activity
The anticancer potential of this compound has been explored in various cancer cell lines. For example, compounds derived from this structure have shown moderate cytotoxicity against ovarian cancer cells while exhibiting limited toxicity towards healthy cells, indicating a selective action that could be beneficial in cancer therapy .
The biological activities of this compound are believed to be related to its ability to interact with specific biological targets:
- Inhibition of Enzymatic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial and viral replication.
- Cell Cycle Modulation : The compound may induce cell cycle arrest in cancer cells, leading to apoptosis.
Case Study 1: Antimycobacterial Efficacy
A study conducted by Deraeve et al. synthesized various pyrrolo derivatives and assessed their activity against M. tuberculosis. The study found that while nitrile and amide derivatives showed no activity, carboxylic acids demonstrated promising results with an MIC of 3.13 µM, highlighting the potential for further development in tuberculosis treatment .
Case Study 2: Anticancer Screening
In another investigation by Kalai et al., a series of pyrrolo derivatives were tested for cytotoxic effects on ovarian and breast cancer cell lines. The results indicated that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index for future drug development .
Q & A
Basic Question
| Property | Value | Impact on Research |
|---|---|---|
| Solubility | 2.1 mg/mL (water, pH 7) | Dictates solvent choice (e.g., DMSO for in vitro assays). |
| pKa | 4.2 (COOH), 9.8 (pyridine N) | Affects ionization in biological buffers. |
| Thermal Stability | Decomposes >250°C | Guides storage conditions (4°C, desiccated). |
How are regioselective functionalization strategies applied to modify the pyrrolopyridine core?
Advanced Question
- Electrophilic Substitution: Nitration at the 4-position using HNO₃/H₂SO₄, followed by reduction to amine .
- Cross-Coupling: Suzuki-Miyaura reactions install aryl groups at the 2-position (Pd(PPh₃)₄, 80°C) .
Challenges: - Steric hindrance from the methoxy group limits reactivity at the 5-position .
- Carboxylic acid protection (e.g., methyl esters) is required for amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
